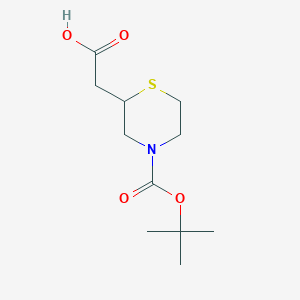

4-Boc-thiomorpholine-2-acetic acid

描述

Structure

3D Structure

属性

分子式 |

C11H19NO4S |

|---|---|

分子量 |

261.34 g/mol |

IUPAC 名称 |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-2-yl]acetic acid |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |

InChI 键 |

SVWDXNDCTHQOPL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O |

产品来源 |

United States |

Chemical Reactivity and Transformations of 4 Boc Thiomorpholine 2 Acetic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a key site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid moiety of 4-Boc-thiomorpholine-2-acetic acid can readily undergo esterification. A common method is the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form the corresponding ester. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the product. masterorganicchemistry.com For example, the reaction with ethyl alcohol would yield ethyl 4-Boc-thiomorpholine-2-acetate.

Amidation, the formation of an amide, is another important transformation. Direct reaction of the carboxylic acid with an amine is generally inefficient as it primarily forms a salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or the use of coupling reagents. Acyl chlorides, formed by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), readily react with primary and secondary amines to produce amides. libretexts.org Alternatively, a wide variety of coupling reagents can facilitate amide bond formation. These reagents, often used in peptide synthesis, activate the carboxyl group to promote reaction with an amine. ucl.ac.uk The choice of coupling reagent and reaction conditions can be critical, especially for sterically hindered substrates or when trying to minimize side reactions. rsc.org

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Description |

| Esterification | H₂SO₄, TsOH | Acid catalysts used in Fischer esterification with an alcohol. masterorganicchemistry.com |

| Amidation | SOCl₂, (COCl)₂ | Reagents to convert the carboxylic acid to an acyl chloride for subsequent reaction with an amine. libretexts.org |

| Amidation | DCC, EDC | Carbodiimide coupling reagents that activate the carboxylic acid for direct reaction with an amine. rsc.org |

| Amidation | HOBt, HOAt | Additives used with coupling reagents to suppress side reactions and reduce racemization. rsc.org |

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol, 2-(4-Boc-thiomorpholin-2-yl)ethanol, can then serve as a precursor for further synthetic modifications.

Other functional group interconversions are also possible. For instance, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped with various nucleophiles to generate ureas, carbamates, and other derivatives.

Transformations Involving the Thiomorpholine (B91149) Heterocycle

The thiomorpholine ring itself is a site of chemical reactivity, primarily at the sulfur atom and through potential ring-opening reactions.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Controlled oxidation can yield either the corresponding sulfoxide (B87167) or sulfone. jchemrev.com A variety of oxidizing agents can be employed for this purpose, and the choice of reagent and reaction conditions determines the extent of oxidation. researchgate.netresearchgate.net For instance, mild oxidizing agents may selectively produce the sulfoxide, while stronger oxidants or harsher conditions will lead to the sulfone. jchemrev.comresearchgate.net The formation of sulfoxides introduces a new stereocenter at the sulfur atom, leading to the possibility of diastereomers.

Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). researchgate.net The selectivity of the oxidation can often be controlled by the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org

Table 2: Common Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | A common and relatively "green" oxidant. researchgate.netorganic-chemistry.org |

| m-CPBA | Sulfoxide, Sulfone | A widely used and effective oxidizing agent. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. researchgate.net |

| Sodium Periodate (NaIO₄) | Sulfoxide | Can be used for selective oxidation to the sulfoxide. jchemrev.com |

While the thiomorpholine ring is generally stable, it can undergo ring-opening reactions under certain conditions. These reactions often require harsh conditions or specific reagents that can cleave the C-S or C-N bonds. For example, treatment with strong reducing agents or certain Lewis acids could potentially lead to ring cleavage. nih.gov Ring-opening of heterocyclic systems like thiomorpholine can be a strategy to access linear compounds with specific functionalities. nih.govdigitellinc.comnih.govacs.orgrsc.org

Rearrangement reactions of the thiomorpholine core are less common but could potentially be induced under thermal or photochemical conditions, or through interaction with specific catalysts. These rearrangements could lead to the formation of other heterocyclic systems.

Stereochemical Integrity and Epimerization Studies

This compound is a chiral molecule, with a stereocenter at the C2 position of the thiomorpholine ring. Maintaining the stereochemical integrity of this center is often crucial, particularly in the synthesis of enantiomerically pure pharmaceutical compounds.

During reactions involving the carboxylic acid, such as amidation, there is a risk of epimerization at the adjacent C2 position. This can occur via the formation of an enolate or a related intermediate under basic conditions. The choice of coupling reagents and the reaction conditions, such as temperature and the type of base used, can significantly impact the degree of epimerization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in peptide couplings to suppress racemization. rsc.org

Similarly, reactions involving the thiomorpholine ring must be carefully considered for their potential to affect the stereocenter. For instance, reactions that proceed through a planar intermediate or involve ring-opening and closing could lead to a loss of stereochemical information. Therefore, stereochemical integrity studies are an important aspect of the chemical development of this compound.

Diastereoselective and Enantioselective Transformations of the Compound

Diastereoselective and enantioselective transformations are crucial for the synthesis of stereochemically pure compounds. While specific studies on this compound are not extensively documented, the principles of stereoselective synthesis can be applied to predict its behavior in such reactions. The existing stereocenter at the 2-position can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other positions in the molecule.

For instance, if the acetic acid side chain were to be modified to an enolate, the stereocenter at C2 could influence the facial selectivity of an aldol (B89426) reaction with an aldehyde, leading to the formation of one diastereomer in preference to the other. The bulky N-Boc group and the thiomorpholine ring conformation would play a significant role in dictating the approach of the electrophile.

Research on analogous morpholine-2-carboxylic acid derivatives has demonstrated the feasibility of diastereoselective synthesis. acs.orgnih.gov In these studies, the condensation of an imine with a lactone derivative is a key step that controls the relative stereochemistry at the C2 and C3 positions of the resulting morpholine (B109124) ring. acs.orgnih.gov This highlights the potential for controlling the stereochemistry of substituted thiomorpholines through carefully designed synthetic routes.

Furthermore, enantioselective synthesis of related 2-substituted thiomorpholines has been achieved. researchgate.net These methods often employ chiral catalysts or auxiliaries to control the absolute stereochemistry during the formation of the heterocyclic ring. For example, the use of chiral bifunctional acid-base catalysts has been successful in the enantioselective sulfa-Michael addition to form thio-substituted cyclobutanes, a strategy that could potentially be adapted for the synthesis of enantiomerically pure thiomorpholine derivatives. nih.gov

The table below summarizes potential stereoselective transformations based on the reactivity of analogous compounds.

| Transformation Type | Potential Reagents/Conditions | Expected Stereochemical Outcome | Reference for Analogy |

| Diastereoselective Aldol Reaction | Formation of an enolate from the acetic acid side chain, followed by reaction with an aldehyde. | The stereocenter at C2 could direct the formation of a specific diastereomer. | General principle of substrate-controlled diastereoselectivity. |

| Diastereoselective Hydrogenation | Hydrogenation of a double bond introduced elsewhere in the molecule. | The existing stereocenter and ring conformation could influence the direction of hydrogen delivery. | elsevierpure.com |

| Enantioselective Synthesis | Asymmetric synthesis of the thiomorpholine ring using chiral catalysts or auxiliaries. | Formation of a single enantiomer of the target molecule. | researchgate.netnih.gov |

It is important to note that while these examples from related systems provide a strong basis for predicting the reactivity of this compound, specific experimental validation is necessary to confirm these potential transformations and their stereochemical outcomes.

Applications in Advanced Organic Synthesis

4-Boc-thiomorpholine-2-acetic Acid as a Chiral Building Block

Chiral building blocks are fundamental to modern drug discovery and development, as the stereochemistry of a molecule is often critical to its biological activity. This compound, with its defined stereocenter at the C2 position, serves as an excellent chiral pool starting material. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial, as it prevents unwanted side reactions and can be readily removed under acidic conditions without affecting other functional groups. This allows for the sequential and controlled elaboration of the molecule.

The presence of both a carboxylic acid and a protected amine on the same scaffold allows for its use in a variety of coupling reactions. The thiomorpholine (B91149) ring itself imparts a specific conformational rigidity to the molecules it is incorporated into, which can be advantageous in designing molecules that fit into specific protein binding pockets.

Synthesis of Non-Natural Amino Acids and Peptidomimetics

The structural resemblance of this compound to natural amino acids makes it an ideal precursor for the synthesis of non-natural amino acids and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.

By utilizing the carboxylic acid functionality for amide bond formation, this compound can be incorporated into peptide chains. Subsequent deprotection of the Boc group allows for further elongation of the peptide from the nitrogen of the thiomorpholine ring. This results in the formation of a peptidomimetic with a unique thiomorpholine-based backbone. The constrained nature of the thiomorpholine ring can be used to induce specific secondary structures, such as turns or helices, in the resulting peptidomimetic.

| Starting Material | Reaction | Product | Significance |

| This compound | Amide coupling with an amino acid ester | Dipeptide mimic | Introduction of a constrained, non-natural residue |

| Boc-deprotected thiomorpholine peptide | Further peptide coupling | Extended peptidomimetic | Creation of novel peptide backbone structures |

Construction of Complex Heterocyclic Scaffolds

The reactivity of the functional groups on this compound allows for its use as a starting point for the construction of more complex heterocyclic systems. The carboxylic acid can be reduced to an alcohol, which can then participate in various cyclization reactions. Alternatively, the nitrogen atom, after deprotection, can act as a nucleophile to form fused or spirocyclic ring systems.

For instance, intramolecular cyclization reactions can be designed to create bicyclic structures containing the thiomorpholine ring. These novel heterocyclic scaffolds can then be further functionalized to explore new areas of chemical space.

| Functional Group Manipulation | Potential Cyclization Strategy | Resulting Heterocyclic Scaffold |

| Reduction of carboxylic acid to an alcohol | Intramolecular etherification or amination | Fused oxa- or aza-thiomorpholine derivatives |

| Deprotection of Boc group | Reaction with a bifunctional electrophile | Bridged or spirocyclic thiomorpholine systems |

Role in Target-Oriented Synthesis of Advanced Intermediates

For example, in the synthesis of a complex natural product or a drug candidate containing a substituted thiomorpholine moiety, using this compound as a starting material would allow for the direct introduction of a significant portion of the target's core structure. The synthetic strategy would then focus on the elaboration of the acetic acid side chain and modifications to the thiomorpholine ring.

A general synthetic approach could involve:

Coupling: Utilizing the carboxylic acid to attach a desired fragment.

Deprotection: Removing the Boc group to reveal the secondary amine.

Functionalization: Modifying the amine or other parts of the molecule to build complexity.

Design and Synthesis of Derivatives for Structure-Property Relationship Investigations (Excluding Biological Activity)

Understanding how the structure of a molecule influences its physical and chemical properties is a fundamental aspect of chemistry. This compound is an excellent platform for such studies. By systematically modifying its structure and observing the resulting changes in properties like solubility, crystallinity, and conformational preference, valuable insights can be gained.

Derivatives can be synthesized by:

Esterification or amidation of the carboxylic acid.

Alkylation or acylation of the nitrogen after Boc deprotection.

Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

| Derivative Type | Modification | Investigated Property |

| Esters/Amides | Reaction at the carboxylic acid | Solubility, Crystallinity |

| N-Substituted analogs | Reaction at the nitrogen (post-deprotection) | Conformational preference, Lipophilicity |

| Sulfoxides/Sulfones | Oxidation of the sulfur atom | Polarity, Hydrogen bonding potential |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of "4-Boc-thiomorpholine-2-acetic acid". Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of each atom, which is crucial for confirming the compound's identity and stereochemistry. mdpi.com

The ¹H NMR spectrum of "this compound" would exhibit characteristic signals for the protons of the thiomorpholine (B91149) ring, the Boc protecting group, and the acetic acid moiety. The chemical shifts and coupling constants of the thiomorpholine ring protons are particularly important for elucidating the ring's conformation and the relative stereochemistry of the substituents. For instance, the coupling constants between adjacent protons can help determine their dihedral angles, providing insight into the chair-like conformation of the thiomorpholine ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. The presence of the Boc group is readily identified by the characteristic signals of the tert-butyl carbons and the carbonyl carbon. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Thiomorpholine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiomorpholine Ring Protons | 2.5 - 4.5 | 25 - 55 |

| Acetic Acid CH₂ | 2.3 - 2.8 | 35 - 45 |

| Boc Group (CH₃)₃ | 1.4 - 1.6 | 28 - 30 |

| Boc Group C(CH₃)₃ | - | 79 - 82 |

| Boc Group C=O | - | 153 - 156 |

| Carboxylic Acid C=O | - | 170 - 175 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Structural Confirmation of Derivatives and Reaction Products

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of "this compound" and to identify its derivatives and reaction products. acdlabs.comdtic.mil Various ionization techniques, such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), can be employed. nih.gov

In a typical ESI-MS analysis, "this compound" would be observed as its protonated molecule [M+H]⁺ or as adducts with other ions present in the mobile phase. The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

Fragmentation analysis in MS/MS experiments can provide further structural information. The Boc protecting group is known to fragment in a characteristic manner, often losing isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). acdlabs.comnih.gov This predictable fragmentation pattern is a useful diagnostic tool for identifying Boc-protected compounds. acdlabs.comnih.govwikipedia.org

Table 2: Common Mass Spectrometry Fragments for this compound

| Fragment | Description | Typical m/z |

| [M+H]⁺ | Protonated molecule | 262.1 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group | 206.1 |

| [M-Boc+H]⁺ | Loss of the entire Boc group | 162.1 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.comrsc.orgrsc.orgresearchgate.net For a chiral molecule like "this compound," obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous assignment of the (R) or (S) configuration at the chiral center (C2).

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, which reveals the precise arrangement of atoms in the crystal lattice. The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide an unparalleled level of structural detail.

While obtaining suitable crystals can be a challenging step, the information provided by X-ray crystallography is invaluable for establishing the absolute configuration, which is crucial for applications in fields such as medicinal chemistry and materials science.

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for assessing the purity of "this compound" and for the separation of its stereoisomers. nih.govmdpi.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. nih.gov

For purity assessment, a reversed-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Due to the chiral nature of "this compound," chiral chromatography is necessary for the separation of its enantiomers. nih.govresearchgate.net This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. tcichemicals.com The choice of the CSP and the mobile phase composition are critical for achieving good resolution between the enantiomers. researchgate.net

Table 3: Common Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Purity Assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | Enantiomeric Separation |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Analysis of volatile derivatives |

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published research on the conformational analysis and molecular dynamics (MD) simulations specifically for 4-Boc-thiomorpholine-2-acetic acid. Conformational analysis is crucial for understanding the three-dimensional shapes the molecule can adopt, which is often linked to its biological activity. Molecular dynamics simulations would further elucidate the dynamic behavior of these conformations in various environments over time. While computational studies have been performed on other thiomorpholine (B91149) derivatives and Boc-protected compounds, direct application of those findings to this compound would be speculative without specific research.

Elucidation of Reaction Mechanisms and Transition States

Specific computational studies elucidating the reaction mechanisms and transition states involving this compound are not present in the available scientific literature. Theoretical chemistry plays a significant role in mapping out the energetic pathways of chemical reactions, identifying intermediate structures, and calculating the activation energies of transition states. This information is fundamental for optimizing synthetic routes and understanding the compound's reactivity profile.

Future Perspectives in the Research of 4 Boc Thiomorpholine 2 Acetic Acid

Emerging Synthetic Methodologies and Sustainable Approaches

The synthesis of complex molecules like 4-Boc-thiomorpholine-2-acetic acid is continually evolving, with a strong emphasis on developing more efficient and environmentally benign processes. Future research is anticipated to focus on several key areas to improve its production.

Green Chemistry Principles: The current multi-step syntheses of thiomorpholine (B91149) derivatives often involve hazardous reagents and generate significant waste. Future methodologies will likely incorporate the principles of green chemistry to mitigate environmental impact. unibo.it This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (MeTHF) or γ-valerolactone (GVL), which are derived from renewable feedstocks and have a better safety profile than traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). unifi.it Furthermore, the development of catalytic, atom-economical reactions will be crucial to reduce waste and improve efficiency.

Continuous Flow Synthesis: A significant advancement in chemical synthesis is the adoption of continuous flow technologies. unibo.it These systems offer enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. For the synthesis of the thiomorpholine core, continuous flow reactors could enable the safe handling of reactive intermediates and reagents, leading to higher yields and purity. This approach minimizes the risks associated with batch processing of exothermic reactions.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future synthetic routes to chiral molecules like this compound may employ enzymes to establish key stereocenters with high enantioselectivity. This chemoenzymatic approach can significantly simplify synthetic routes by reducing the need for chiral auxiliaries or resolution steps, which are often inefficient.

A comparison of traditional versus emerging synthetic approaches is highlighted in the table below:

| Feature | Traditional Batch Synthesis | Emerging Sustainable Synthesis |

| Solvents | Often chlorinated or polar aprotic (e.g., DCM, DMF) | Green solvents (e.g., MeTHF, GVL, water), solvent-free conditions |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Biocatalysts, organocatalysts, recyclable metal catalysts |

| Process | Batch processing | Continuous flow processing |

| Efficiency | Often lower atom economy, more waste | Higher atom economy, reduced waste streams |

| Safety | Handling of hazardous materials in large quantities | Improved safety through smaller reaction volumes and better control |

Potential as a Modular Building Block for Novel Chemical Entities

The structure of this compound makes it an ideal scaffold for the generation of diverse chemical libraries. The Boc-protected amine and the carboxylic acid functional groups provide orthogonal handles for chemical modification, allowing for its incorporation into a wide range of molecular architectures.

Peptidomimetics and Constrained Peptides: The thiomorpholine ring system can act as a conformational constraint when incorporated into peptide sequences. This can lead to peptidomimetics with enhanced proteolytic stability, improved receptor binding affinity, and better pharmacokinetic properties compared to their natural peptide counterparts. The defined stereochemistry of the acetic acid side chain further influences the spatial arrangement of substituents, which is critical for molecular recognition.

Scaffold for Drug Discovery: Beyond peptides, the thiomorpholine core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. By functionalizing the carboxylic acid and, after deprotection, the amine, a wide array of novel chemical entities can be synthesized. These derivatives could be screened for activity against various biological targets, including enzymes and receptors. The sulfur atom in the ring can also participate in key interactions with biological targets and can be oxidized to the corresponding sulfoxide (B87167) and sulfone, further expanding the chemical space that can be explored.

Integration into Automated Synthesis and High-Throughput Discovery Platforms

The future of drug discovery lies in the rapid synthesis and screening of large numbers of compounds. This compound is well-suited for integration into these modern discovery workflows.

Automated Solid-Phase Peptide Synthesis (SPPS): The Boc protecting group is a cornerstone of one of the major strategies in automated SPPS. nih.govbeilstein-journals.org This makes this compound a readily usable building block for the automated synthesis of peptide libraries incorporating this non-natural amino acid. nih.govbeilstein-journals.orgnih.gov Automated synthesizers can perform the repetitive coupling and deprotection steps required for peptide elongation, enabling the rapid creation of hundreds of different peptide sequences. nih.govbeilstein-journals.org

High-Throughput Screening (HTS): Libraries of compounds derived from this compound can be efficiently screened for biological activity using HTS technologies. These platforms utilize robotic automation to test thousands of compounds per day against a specific biological target in a miniaturized format. nih.govnih.gov The generation of focused libraries around the thiomorpholine scaffold could accelerate the identification of hit compounds for various therapeutic areas. thermofisher.com

The workflow for integrating this compound into a drug discovery pipeline is outlined below:

| Step | Description | Key Technologies |

| 1. Library Design | Computational design of a library of diverse compounds based on the this compound scaffold. | Molecular modeling, cheminformatics |

| 2. Automated Synthesis | Rapid synthesis of the designed library using automated platforms. | Automated peptide synthesizers, parallel synthesis equipment |

| 3. High-Throughput Screening | Screening of the compound library against a panel of biological targets. | Robotic liquid handlers, microplate readers, cell-based assays |

| 4. Hit Identification & Optimization | Identification of active compounds ("hits") and subsequent medicinal chemistry efforts to improve their properties. | Structure-activity relationship (SAR) studies, further synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。